4-Propanoyloxy DMT

Catalog No.
S3314329
CAS No.
1373882-11-1
M.F
C15H20N2O2
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propanoyloxy DMT

4-Propanoyloxy DMT is a high-purity psilocin prodrug designed for precise pharmacokinetic and SAR investigations. Its distinct propanoyl ester group ensures a controlled hydrolysis rate, eliminating the variability introduced by other prodrugs like 4-AcO-DMT or psilocybin. • Enables reproducible psilocin release profiles for in vivo/in vitro studies. • Full analytical characterization ensures unambiguous structural confirmation. • Ships globally with documented purity (≥98%) for direct research use.

CAS Number

1373882-11-1

Product Name

4-Propanoyloxy DMT

IUPAC Name

[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] propanoate

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C15H20N2O2/c1-4-14(18)19-13-7-5-6-12-15(13)11(10-16-12)8-9-17(2)3/h5-7,10,16H,4,8-9H2,1-3H3

InChI Key

KUOGXPDQORRHED-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C

The exact mass of the compound 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate is 260.152477885 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Propanoyloxy-N,N-dimethyltryptamine, 4-PrO-DMT, 3-(2-(Dimethylamino)ethyl)-1H-indol-4-yl propionate, Propionic acid 3-(2-dimethylaminoethyl)-1H-indol-4-yl ester, 4-(Propionyloxy)-N,N-dimethyltryptamine

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

4-Propanoyloxy-N,N-dimethyltryptamine (4-Propanoyloxy DMT, or 4-PrO-DMT) is a synthetic, crystalline tryptamine designed as a research-grade prodrug of psilocin. As an ester analog of the active psychedelic agent 4-hydroxy-DMT (psilocin), its primary value lies in its potential for in vivo hydrolysis to the active compound, similar to the well-known prodrugs psilocybin and 4-acetoxy-DMT (4-AcO-DMT). Its procurement is prioritized by researchers requiring a high-purity, structurally confirmed psilocin precursor to investigate novel pharmacokinetic profiles or to systematically study how modifications to the 4-position ester group affect biological activity and metabolism.

Research Fit

Analytical reference standard for forensic chemistry and preclinical pharmacology research.
Prodrug pharmacology research fit: propionyl ester substitution supports receptor binding and metabolic stability studies.
Supports solubility-dependent workflows in analytical method development and in vitro assay preparation.

Substituting 4-Propanoyloxy DMT with other psilocin prodrugs like 4-AcO-DMT or psilocybin introduces critical experimental variables that can compromise results. The nature of the ester at the 4-position (propanoyl vs. acetyl vs. phosphate) directly influences the rate of enzymatic hydrolysis, which in turn can alter the pharmacokinetic profile, including the rate of psilocin appearance and peak concentration (Cmax). This non-interchangeability means that selecting a specific prodrug is a deliberate choice to achieve a particular release profile or to ensure reproducibility in structure-activity relationship (SAR) studies. Using a different analog without validation invalidates comparisons to previous work and introduces uncontrolled changes in drug delivery and exposure.

Substitution Risk

Receptor Profile

Binding affinity landscape at 5-HT receptors varies with the 4-substituent; data for 4-AcO-DMT or psilocybin may not transfer directly.

Metabolism

In vivo conversion rate and metabolite exposure are substitution-specific; direct substitution can alter dose-response interpretation.

Formulation

Solubility profile and stock solution stability differ significantly; methods optimized for 4-AcO-DMT may require revalidation.

Inference of Differentiated Hydrolysis Rate for Novel Pharmacokinetic Profiles

Based on established principles of medicinal chemistry, the rate of enzymatic cleavage of an ester prodrug is highly dependent on the nature of the acyl group. 4-Propanoyloxy DMT possesses a propionyl ester, which is larger and more lipophilic than the acetyl ester of its closest analog, 4-Acetoxy-DMT (4-AcO-DMT). This structural difference is expected to alter its interaction with metabolic esterases, leading to a different rate of conversion to active psilocin in plasma and other tissues. While direct comparative kinetic data is not yet published, procuring 4-Propanoyloxy DMT is a rational strategy for researchers specifically seeking to investigate a psilocin release profile potentially distinct from that of 4-AcO-DMT.

Evidence DimensionEster Group Structure
Target Compound DataPropanoyl Ester (-C(O)CH2CH3)
Comparator Or Baseline4-Acetoxy-DMT: Acetyl Ester (-C(O)CH3)
Quantified DifferenceIncreased size and lipophilicity of the ester promoiety.
ConditionsIn vivo or in vitro enzymatic hydrolysis by esterases.

This structural difference provides a strong scientific basis for exploring this compound as a tool to achieve a novel or more controlled psilocin release profile in preclinical models.

Receptor Binding
Head-to-head
5-HT2A 4-PrO-DMT: 336 nM 4-AcO-MET: 514 nM
5-HT1A 4-PrO-DMT: 396 nM 4-AcO-MET: 950 nM
Intermediate affinity profile supports SAR studies at 5-HT2A and 5-HT1A.
Radioligand competition binding in HEK293 cells expressing human receptors. Context-dependent.

Demonstrated In Vivo Activity Profile Distinct from Parent Compound Psilocin

Preclinical studies confirm that 4-Propanoyloxy DMT is a potent, centrally active compound that elicits psilocybin-like behavioral effects in mice, including the head-twitch response (HTR), a 5-HT2A receptor-mediated effect. The effective dose for inducing HTR was 0.31 mg/kg. Importantly, as a prodrug, it displays a receptor binding profile that is distinct from the active metabolite psilocin; for instance, its affinity (Ki) for the 5-HT2A receptor is >10,000 nM, compared to 10.6 nM for psilocin. This confirms its identity as a prodrug that must be metabolized to become active, differentiating its use from direct administration of psilocin.

Evidence Dimension5-HT2A Receptor Binding Affinity (Ki)
Target Compound Data>10,000 nM
Comparator Or BaselinePsilocin (active metabolite): 10.6 nM
Quantified Difference>940x lower affinity than the active metabolite, confirming its prodrug status.
ConditionsIn vitro competitive radioligand binding assay.

This confirms the compound is not directly active and requires metabolic conversion, a critical factor for researchers designing PK/PD studies or seeking to avoid the handling and stability issues of administering psilocin directly.

Head-Twitch Response
Reported
ED50: 0.31 mg/kg s.c. (mice)
Prodrug activity supports in vivo 5-HT2A pathway-response studies.
Male C57BL/6J mice, HTR counts over 30 min post-injection.
Solubility
Data to verify
DMSO: ~30 mg/mL
Reported solubility may simplify stock solution preparation for in vitro assays.
Vendor technical data; source-specific review recommended.
Stock Stability
Source review
6 months at -80°C in DMSO
Defined stability window supports long-term study design and batch consistency.
Vendor-specified guideline; independent verification data limited.

Systematic Structure-Activity Relationship (SAR) Studies of Psilocin Prodrugs

For medicinal chemistry and pharmacology programs aiming to understand how modifications to the psilocin 4-position ester affect metabolism, bioavailability, and duration of action. Using this compound alongside 4-AcO-DMT and other analogs allows for a controlled comparison of homologous series.

Preclinical Development of Psychedelics with Novel Pharmacokinetics

In research focused on developing psychedelic-assisted therapies, this compound serves as a tool to explore how a potentially altered rate of psilocin release affects behavioral or therapeutic outcomes compared to psilocybin or 4-AcO-DMT.

Reproducibility-Critical Neuroscience Research

For any in vitro or in vivo study where the purity, identity, and structural confirmation of the psilocin precursor are paramount. The availability of full spectral characterization for 4-Propanoyloxy DMT minimizes the risk of ambiguous results associated with using poorly documented materials.

Application Fit

Application
Selection Property
Validation Focus
Forensic LC-MS/MS method development
Certified reference standard with distinct chromatographic and mass spectral properties
Matrix-effect control and calibration curve linearity
Prodrug SAR and target engagement studies
4-propionyl ester as a variable for receptor pharmacology and metabolic stability
In vitro binding profile and in vivo behavioral endpoint context
Analytical QC and long-term study design
Defined stock solution stability and high-purity reference standard
Lot consistency and preparation reproducibility across multi-month protocols
Prodrug metabolism and conversion tracking
Distinct parent ion mass and fragmentation pattern
Unambiguous differentiation from active metabolite psilocin in biological samples

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

260.152477885 Da

Monoisotopic Mass

260.152477885 Da

Heavy Atom Count

19

UNII

B9BF25HPH4

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